Product packaging for 2-(Chloromethyl)pyrazine(Cat. No.:CAS No. 39204-47-2)

2-(Chloromethyl)pyrazine

Cat. No.: B1585198
CAS No.: 39204-47-2
M. Wt: 128.56 g/mol
InChI Key: GFHPSQFCHUIFTO-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

2-(Chloromethyl)pyrazine, with the chemical formula C₅H₅ClN₂, belongs to the pyrazine (B50134) family, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4 of the ring. The structure consists of a pyrazine ring substituted with a chloromethyl group (-CH2Cl) at the 2-position. This substitution is key to its chemical utility.

The pyrazine ring itself imparts specific electronic properties to the molecule. The nitrogen atoms in the ring can act as Lewis bases, while the chloromethyl group serves as a reactive electrophilic center. The chlorine atom, being a good leaving group, makes the adjacent methylene (B1212753) group susceptible to nucleophilic attack. This reactivity is central to its role in chemical synthesis.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
CAS Number 39204-47-2
Molecular Formula C₅H₅ClN₂
Molecular Weight 128.56 g/mol
Boiling Point 202.9±25.0 °C at 760 mmHg
Density 1.2±0.1 g/cm³
Flash Point 95.3±8.8 °C

Significance as a Synthetic Intermediate in Organic and Medicinal Chemistry

The primary significance of this compound lies in its role as a versatile synthetic intermediate or building block. The reactive chloromethyl group allows for the straightforward introduction of the pyrazine moiety into larger molecules through various chemical reactions, most notably nucleophilic substitutions.

In these reactions, the chlorine atom is displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This enables the creation of a diverse library of pyrazine derivatives with different functional groups, which can then be further modified. This versatility is highly valued in the field of medicinal chemistry for the development of new therapeutic agents. smolecule.com

Research has demonstrated that pyrazine derivatives are core structures in many biologically active compounds. For instance, derivatives of this compound have been investigated for their potential as anticancer and antibacterial agents. The triazolo[4,3-a]pyrazine scaffold, which can be synthesized from pyrazine precursors, is found in drugs like sitagliptin, used for treating type 2 diabetes. nih.govarabjchem.org Furthermore, the modification of natural products with pyrazine moieties, facilitated by reagents like this compound, has been explored to create novel compounds with cytotoxic properties against cancer cell lines. mdpi.com

The ability to use this compound to construct complex molecular architectures makes it an indispensable tool for chemists aiming to design and synthesize new molecules with specific functions and potential applications in medicine and materials science. smolecule.comsmolecule.com

Established Synthetic Pathways

Chlorination Reactions of Methylated Pyrazines

The direct chlorination of the methyl group of 2-methylpyrazine (B48319) represents the most straightforward approach to this compound. This transformation is typically achieved through a free-radical substitution mechanism. The reaction is initiated by a radical initiator, which facilitates the abstraction of a hydrogen atom from the methyl group, followed by reaction with a chlorine source.

One patented method for the side-chain chlorination of related 2-chloro-methylpyridines involves reacting the substrate with chlorine gas in the presence of a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN). This process is carried out in the presence of water, and the hydrogen chloride generated is neutralized with a basic solution to drive the reaction to completion. nih.gov While this example is for a pyridine (B92270) derivative, the underlying principles of free-radical halogenation are applicable to methylpyrazines.

Another approach involves the use of N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) under light conditions. This method has been successfully employed for the synthesis of various chloromethyl pyrazines, with yields reportedly ranging from 40-60%. mdpi.com

Utilizing Common Chlorinating Agents

A variety of chlorinating agents have been employed for the synthesis of this compound and its analogs. The choice of reagent often depends on the starting material, desired selectivity, and reaction conditions.

Thionyl Chloride (SOCl₂): Thionyl chloride is a versatile reagent for converting hydroxymethyl groups to their corresponding chloromethyl derivatives. For instance, 2-(hydroxymethyl)pyrazine can be treated with thionyl chloride to yield this compound. prepchem.com This method is widely used in the synthesis of chloromethylated heterocycles. For example, 2-chloromethylpyridine hydrochloride has been synthesized from 2-pyridinemethanol (B130429) with thionyl chloride in high yield (78-82%). google.com Similarly, 2-chloro-5-chloromethyl-pyridine can be obtained from 6-chloro-pyridine-3-methanol and thionyl chloride with a yield of 65.5%. prepchem.com

Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is another effective reagent for chlorination. It can be used for the free-radical chlorination of methyl groups on aromatic rings. scribd.com While specific examples for 2-methylpyrazine are not abundant in the readily available literature, its application in the chlorination of other functionalized olefins to yield rearranged allylic chlorides in moderate yields suggests its potential utility. researchgate.net

N-Chlorosuccinimide (NCS): As mentioned earlier, NCS is a solid, easy-to-handle source of chlorine for radical chlorinations. asianpubs.org It is particularly useful for the chlorination of activated aromatic rings and can be used for the side-chain chlorination of methyl-substituted heterocycles. isca.mecommonorganicchemistry.com The reaction of 2-methylpyrazine with NCS in the presence of a radical initiator and light has been reported to produce chloromethyl pyrazines in yields of 40-60%. mdpi.com

Below is a table summarizing the use of common chlorinating agents in the synthesis of chloromethylated heterocycles, providing an indication of the expected yields for similar reactions with pyrazine derivatives.

Chlorinating AgentStarting MaterialProductYield (%)Reference
Thionyl Chloride2-Pyridinemethanol2-Chloromethylpyridine Hydrochloride78-82 google.com
Thionyl Chloride6-Chloro-pyridine-3-methanol2-Chloro-5-chloromethyl-pyridine65.5 prepchem.com
N-Chlorosuccinimide (NCS)MethylpyrazinesChloromethyl pyrazines40-60 mdpi.com

Novel and Optimized Synthetic Approaches

Strategies for Enhanced Efficiency and Reduced Hazard

Recent research has focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of this compound and related compounds. One such strategy involves the use of continuous flow reactors. A study on the synthesis of 2-chloro-5-(chloromethyl)pyridine (B46043) derivatives demonstrated that a flow reactor setup allows for optimal reaction control, improved efficiency, and greater safety compared to traditional batch methods, especially when handling potentially hazardous reagents. researchgate.net

Another approach to enhance safety is to utilize less hazardous chlorinating agents. For example, the use of solid N-chlorosuccinimide is often preferred over gaseous chlorine. asianpubs.org Furthermore, optimizing reaction conditions, such as catalyst selection and solvent use, can significantly improve yields and reduce the formation of byproducts.

Selective Functionalization Techniques

Achieving high selectivity in the chlorination of methyl groups on heterocyclic rings is crucial to avoid unwanted side reactions, such as ring chlorination. The choice of reaction conditions and reagents plays a pivotal role in directing the reaction towards the desired product.

For instance, free-radical chlorination is generally selective for the side chain over the aromatic ring. The use of radical initiators and light can promote the formation of the desired benzylic radical intermediate.

Recent advances in catalysis have also provided tools for selective C-H functionalization. While not specific to this compound, metal-free, visible-light-driven methods have been developed for the synthesis of benzyl (B1604629) chlorides from substituted toluenes using N,N-dichloroacetamide as the chlorinating agent, achieving yields up to 79%. mdpi.com Such photochemical methods offer a milder alternative to traditional radical reactions and could potentially be adapted for the selective chlorination of methylpyrazines.

Synthesis of Related Chloromethyl-Substituted Heterocycles

The synthetic strategies for this compound are often mirrored in the preparation of other chloromethyl-substituted heterocycles, which are also valuable building blocks in medicinal and agricultural chemistry.

Chloromethylpyridines: The synthesis of 2-chloro-5-chloromethylpyridine is a key step in the production of several insecticides. cymitquimica.com One industrial route involves the chlorination of 2-chloro-5-methylpyridine. nih.gov Another approach involves the reaction of 2-alkoxy-5-alkoxymethyl-pyridine derivatives with a chlorinating agent like a mixture of phosphorus(V) chloride and phosphoryl chloride. google.com

Chloromethylquinolines and Quinoxalines: 2,3-bis(chloromethyl)quinoxaline derivatives have been synthesized and evaluated for their antimicrobial activities. The synthesis of 2-chloroquinoxaline (B48734) can be achieved by treating quinoxalin-2-one with phosphorus oxychloride. mdpi.com

Chloromethylbenzimidazoles: 2-(Chloromethyl)-1H-benzimidazole is a versatile intermediate for the synthesis of a wide range of biologically active compounds. It is typically synthesized by the condensation of o-phenylenediamine (B120857) with chloroacetic acid in the presence of a strong acid like 5N HCl, with yields around 79%. google.comisca.me This intermediate can then be further functionalized by reacting with various nucleophiles. prepchem.com

The table below provides a summary of synthetic methods for various chloromethyl-substituted heterocycles, highlighting the versatility of these synthetic approaches.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClN2 B1585198 2-(Chloromethyl)pyrazine CAS No. 39204-47-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)pyrazine
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InChI

InChI=1S/C5H5ClN2/c6-3-5-4-7-1-2-8-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHPSQFCHUIFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4068167
Record name Pyrazine, (chloromethyl)-
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Molecular Weight

128.56 g/mol
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CAS No.

39204-47-2
Record name (Chloromethyl)pyrazine
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Record name Pyrazine, 2-(chloromethyl)-
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Record name Pyrazine, 2-(chloromethyl)-
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Record name (chloromethyl)pyrazine
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Reactivity Profiles and Mechanistic Studies of 2 Chloromethyl Pyrazine

Nucleophilic Substitution Reactions

The chloromethyl group attached to the pyrazine (B50134) ring at the 2-position makes 2-(chloromethyl)pyrazine a valuable substrate for nucleophilic substitution reactions. The chlorine atom serves as an effective leaving group, allowing for the introduction of a wide array of functional groups onto the methyl side chain. This reactivity is central to its utility as a building block in the synthesis of more complex molecules.

Versatility in Functional Group Introduction

This compound readily undergoes reactions with a diverse range of nucleophiles, including those centered on oxygen, nitrogen, and sulfur atoms. This versatility allows for its conversion into a variety of derivatives, such as ethers, esters, amines, and thioethers. The pyrazine ring itself is electron-withdrawing, which can influence the reactivity of the adjacent chloromethyl group. Halopyrazines are known to be more reactive towards nucleophiles than their corresponding pyridine (B92270) analogues. thieme-connect.de The substitution reactions typically proceed via a standard SN2 mechanism, where the nucleophile attacks the methylene (B1212753) carbon, displacing the chloride ion.

An example of its utility is in the synthesis of complex natural product derivatives. In one study, a chloromethyl pyrazine was reacted with hederagenin, a triterpenoid, in the presence of potassium carbonate to form an ester linkage, demonstrating the compound's utility in conjugating pyrazine moieties to larger molecular scaffolds. mdpi.com The reaction of symmetric 2,5-bis(chloromethyl)pyrazine (B3354308) with sodium alkoxides has also been studied, leading to the formation of pyrazine acetals, with the product ratios being dependent on the specific alkoxide and solvent used.

Derivatization via Amination, Thiolation, and Phenolation

Specific classes of nucleophilic substitution are particularly important for creating derivatives with potential applications in medicinal and materials chemistry.

Amination : The reaction with various primary and secondary amines introduces amino functionalities. For instance, reactions of chloroazines with amines like morpholine (B109124) can be performed under micellar conditions, providing an environmentally conscious approach to amination. researchgate.net

Thiolation : Sulfur nucleophiles react efficiently with this compound to form thioethers or thiols. Studies on related chloropyrazines have shown successful displacement reactions with reagents like sodium benzyl (B1604629) sulphide. rsc.org Furthermore, reactions of chloroazines with inorganic sulfur nucleophiles like bisulfide (HS⁻) and polysulfides (Sn²⁻) have been investigated, showing that these reactions proceed via a nucleophilic aromatic substitution (SNAr) mechanism on the ring, with polysulfides being significantly more reactive. nih.gov By analogy, the more labile chloromethyl group is expected to react readily with such sulfur nucleophiles.

Phenolation and Alkoxylation : Oxygen nucleophiles, such as phenoxides and alkoxides, are commonly used to synthesize the corresponding ethers. The reaction of chloropyrazines with sodium methoxide (B1231860) and sodium benzyl oxide has been reported to yield the respective methoxy (B1213986) and benzyloxy derivatives. rsc.org

The following table summarizes representative nucleophilic substitution reactions on pyrazine systems, illustrating the scope of this methodology.

Nucleophile ClassExample Reagent(s)Product Type
Oxygen (Carboxylate)Hederagenin, K2CO3Ester
Oxygen (Alkoxide)Sodium methoxideAlkyl Ether
Oxygen (Alkoxide)Sodium benzyl oxideBenzyl Ether
Sulfur (Thiolate)Sodium benzyl sulphideThioether
Nitrogen (Amine)Morpholine, K3PO4Tertiary Amine

Electrophilic Aromatic Substitution on the Pyrazine Core

Influence of Nitrogen Atoms on Reactivity

The pyrazine ring is a π-deficient heteroaromatic system. scribd.comresearchgate.net This characteristic is a direct consequence of the two electronegative nitrogen atoms at the 1- and 4-positions, which withdraw electron density from the ring carbons through both inductive and resonance effects. researchgate.netscribd.com This significant electron deficiency makes the pyrazine ring much more resistant to electrophilic aromatic substitution (SEAr) compared to benzene (B151609) or even pyridine. thieme-connect.describd.com Pyrazine is a very weak base, with a pKa of 0.65, reflecting the reduced availability of the nitrogen lone pairs. thieme-connect.deslideshare.net

In acidic conditions, which are often required for electrophilic substitution reactions, the nitrogen atoms become protonated. This further deactivates the ring by introducing positive charges, making an attack by an electrophile (another cation) extremely unfavorable. thieme-connect.de Consequently, direct reactions like nitration, sulfonation, halogenation, and Friedel-Crafts acylation or alkylation are generally not viable methods for substituting the pyrazine ring unless strongly activating (electron-donating) groups are already present. thieme-connect.de A common strategy to overcome this low reactivity is the conversion of the pyrazine to its N-oxide, which can donate electron density back to the ring system and facilitate electrophilic attack. scribd.commdpi.com

Regioselectivity Considerations

In the rare instances where electrophilic substitution on a pyrazine ring does occur, the position of the attack is governed by the stability of the cationic intermediate (the sigma complex or Wheland intermediate). All four carbon atoms in the pyrazine ring are electronically equivalent due to symmetry. Attack at any of these positions places a positive charge within the already electron-poor ring, which is energetically unfavorable.

Advanced Reaction Mechanisms

Beyond fundamental substitution reactions, this compound and related compounds can participate in more complex, often metal-catalyzed, transformations. These advanced methods are crucial for modern synthetic chemistry, enabling the construction of intricate molecular architectures.

One major area of advanced reactivity for halopyrazines involves transition-metal-catalyzed cross-coupling reactions. While the chloromethyl group is typically reactive in nucleophilic substitutions, the chlorine atoms on the pyrazine ring itself can be targeted in cross-coupling. For example, a nickel-catalyzed Kumada–Corriu cross-coupling has been successfully used to couple a 2-chloropyrazine (B57796) derivative with a Grignard reagent, forming a new carbon-carbon bond with high efficiency. mdpi.com Similarly, palladium-catalyzed Suzuki-Miyaura couplings are effective for linking pyrazine units to other aromatic systems. mdpi.com These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, representing a sophisticated mechanism for bond formation that would be impossible under classical conditions.

The pyrazine ring itself is also susceptible to homolytic (radical) substitution on its carbon atoms, particularly when the ring is protonated. thieme-connect.de While less common than nucleophilic substitution, radical acylations and amidations have been reported and represent another pathway for the functionalization of this heterocycle. thieme-connect.de

Tele-Substitution Phenomena in Pyrazine Systems

Nucleophilic substitution reactions on aromatic or heteroaromatic systems typically result in the direct replacement of a leaving group by an incoming nucleophile at the same position, a process known as ipso-substitution. chemrxiv.orgacs.org However, under certain conditions, the incoming group may attack a position on the ring that is distant from the atom bearing the leaving group. This phenomenon is termed tele-substitution. chem-soc.siarkat-usa.org While less common than ipso- or cine-substitution (where the incoming group attaches to the atom adjacent to the leaving group), tele-substitution has been observed in various aromatic systems, including pyrazine rings. chemrxiv.orgchem-soc.si

The general mechanism proposed for tele-substitution in heterocyclic systems involves the initial attack of a nucleophile at an electron-deficient carbon atom of the ring, rather than at the carbon atom bearing the leaving group. acs.org In the context of a pyrazine derivative, this would be followed by a cascade of electronic shifts culminating in the expulsion of the leaving group from a different position. acs.org

Several factors have been identified as influencing the propensity for tele-substitution over direct ipso-substitution. These include the nature of the nucleophile, the solvent, and the leaving group. chemrxiv.orgnih.gov Studies on related triazolopyrazine systems have shown that stronger nucleophiles, less polar solvents, and bulkier or more polarizable halogens (I > Br > Cl) as leaving groups tend to favor the tele-substitution pathway. chemrxiv.org Additionally, the presence of electron-donating groups on the heterocyclic core can promote tele-substitution, while electron-withdrawing groups often lead exclusively to ipso-products. chemrxiv.org

A plausible mechanism for a tele-substitution reaction on a generalized pyrazine system is depicted as the initial nucleophilic attack at a remote, electron-deficient ring carbon. acs.org This is followed by proton abstraction and subsequent elimination of the chloride ion to yield the tele-substituted product. acs.org In one documented instance of a reaction involving a triazolopyrazine, a minor by-product was formed through a process suggested to involve initial nucleophile attack at the 8-position of the pyrazine ring, followed by ring-opening and rearrangement. acs.org

Table 1: Factors Favoring Tele-Substitution in Triazolopyrazine Systems
FactorInfluence on Tele-SubstitutionReference
NucleophileStronger or "softer" nucleophiles increase the likelihood. chemrxiv.org
SolventLess polar solvents favor the tele-substitution pathway. chemrxiv.org
Leaving GroupLarger halogens (I > Br > Cl) promote tele-substitution. chemrxiv.org
SubstituentsElectron-donating groups on the ring tend to favor tele-substitution. chemrxiv.org

Intramolecular Rearrangements and Cyclizations

The presence of the reactive chloromethyl group on the pyrazine ring also opens up possibilities for intramolecular reactions, provided a suitable interacting functional group is present within the same molecule. Such reactions can lead to the formation of new fused-ring systems.

One potential, though not extensively documented, type of intramolecular rearrangement for derivatives of this compound is the Sommelet-Hauser rearrangement. This reaction is well-known for certain benzyl quaternary ammonium (B1175870) salts, which, in the presence of a strong base like sodium amide, rearrange to form an ortho-alkylated N,N-dialkylbenzylamine. wikipedia.orgchemistry-reaction.com The mechanism involves the deprotonation of the benzylic position to form an ylide, which is in equilibrium with another ylide formed by deprotonation of a methyl group on the ammonium salt. wikipedia.org This second ylide then undergoes a acs.orgnih.gov-sigmatropic rearrangement to yield the final product. wikipedia.orgyoutube.com For a pyrazine analog, this would require the initial formation of a quaternary ammonium salt from this compound, for example, by reaction with a tertiary amine. Treatment with a strong base could then potentially induce a similar rearrangement, leading to the introduction of a new substituent at the 3-position of the pyrazine ring.

Intramolecular cyclization is another significant reaction pathway. If a nucleophilic group is present in a side chain attached to the pyrazine nucleus, it can undergo an intramolecular nucleophilic substitution with the chloromethyl group to form a new heterocyclic ring fused to the pyrazine. The reaction of 2,5-bis(chloromethyl)pyrazine with sodium alkoxides has been shown to produce unexpected products such as 2-dialkoxymethyl-5-methylpyrazine alongside the expected substitution product, suggesting that complex rearrangements and reactions can occur depending on the reaction conditions. The formation of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrazines, can be achieved through intramolecular cyclization reactions, although the starting materials in documented cases are not typically this compound itself. lookchem.com

Table 2: Potential Intramolecular Reactions of this compound Derivatives
Reaction TypeDescriptionPotential Product
Sommelet-Hauser RearrangementA acs.orgnih.gov-sigmatropic rearrangement of a quaternary ammonium ylide, potentially applicable to derivatives of this compound.3-Substituted-2-(aminomethyl)pyrazine
Intramolecular Nucleophilic CyclizationReaction of the chloromethyl group with a tethered nucleophile to form a fused ring system.Fused pyrazine heterocycles (e.g., dihydropyrrolo[1,2-a]pyrazines)

Applications in Advanced Organic Synthesis

Building Blocks for Complex Organic Molecules

2-(Chloromethyl)pyrazine serves as a fundamental starting material for the elaboration of more complex molecular frameworks, including fused heterocyclic systems and polycyclic aromatic structures.

Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are of great interest due to their unique electronic and photophysical properties. The incorporation of a pyrazine (B50134) ring into a polycyclic aromatic system can significantly modulate these properties. While direct synthetic routes to pyrazine-containing PAHs starting from this compound are not prominently featured in the reviewed literature, the principles of their construction often rely on coupling and cyclization reactions where a pyrazine-containing building block is essential. For example, classic reactions like the Graebe-Ullmann synthesis can be employed to generate carbazole (B46965) systems, which are a type of polycyclic aromatic compound. wikipedia.orgresearchgate.netresearchgate.netrsc.org The Fischer indole (B1671886) synthesis is another powerful tool for constructing fused aromatic systems. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgbyjus.comjk-sci.com Although direct applications of this compound in these specific named reactions were not identified, its potential as a precursor to a pyrazinylmethyl-substituted reactant for such cyclizations remains a viable synthetic strategy.

Precursors for Pharmaceutical and Agrochemical Intermediates

The pyrazine nucleus is a common scaffold in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals. This compound serves as a key intermediate in the synthesis of these important molecules.

The reactive chloromethyl group of this compound allows for its derivatization into a wide range of compounds with potential biological activity. The introduction of various functionalities through nucleophilic substitution can lead to molecules with anticancer, antiviral, and antibacterial properties.

For instance, novel hederagenin-pyrazine derivatives have been synthesized by reacting chloromethyl pyrazines with hederagenin, a natural triterpene. thieme-connect.de Some of these derivatives have demonstrated significant cytotoxic activity against human cancer cell lines. thieme-connect.de

DerivativeLinkerBiological Activity
Hederagenin-Pyrazine ConjugateEsterAnticancer

Table 1: Examples of Biologically Active Compounds Derived from Chloromethyl Pyrazines

Furthermore, the broader class of pyrazine derivatives has shown a wide spectrum of pharmacological activities. Pyrazine-based compounds have been investigated as antiviral agents, with some showing activity against SARS-CoV-2. encyclopedia.pubalfa-chemistry.com Additionally, pyrazine analogues of pyrazinamide (B1679903), a first-line tuberculosis drug, have been synthesized and evaluated for their antimycobacterial activity. nih.govmdpi.com The synthesis of novel triazolo[4,3-a]pyrazine derivatives with antibacterial properties has also been reported. chemicalbook.comresearchgate.net These examples underscore the importance of the pyrazine scaffold in medicinal chemistry and the role of reactive intermediates like this compound in accessing these bioactive molecules.

The pyrazine ring is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in potent and selective drugs. While the direct synthesis of blockbuster drugs such as Eszopiclone and Bortezomib does not typically start from this compound, the syntheses of these drugs highlight the importance of functionalized pyrazine intermediates. google.comchemicalbook.comresearchgate.netacgpubs.orglookchem.comgoogle.comwipo.intmdpi.comgoogle.comresearchgate.netchemicalbook.comgoogle.comnih.govwipo.int For example, the synthesis of Bortezomib, a proteasome inhibitor used in cancer therapy, involves the coupling of pyrazine-2-carboxylic acid with a boronic acid derivative. google.comresearchgate.netchemicalbook.comnih.govluxembourg-bio.com The synthesis of Eszopiclone, a non-benzodiazepine hypnotic, starts from pyrazine-2,3-dicarboxylic acid. chemicalbook.comacgpubs.orglookchem.comgoogle.comwipo.intmdpi.comgoogle.comresearchgate.netgoogle.comwipo.int

The utility of this compound as an intermediate lies in its ability to introduce a pyrazinylmethyl moiety, which can be a key structural element in various drug scaffolds. Analogues of the antitubercular drug pyrazinamide have been synthesized, demonstrating the potential for modifying existing drug structures using pyrazine-based building blocks. nih.govmdpi.comresearchgate.netits.ac.idresearchgate.net

Ligand Synthesis for Coordination Chemistry

The nitrogen atoms in the pyrazine ring are excellent coordination sites for metal ions, making pyrazine and its derivatives valuable ligands in coordination chemistry. The resulting metal complexes have applications in catalysis, materials science, and as potential therapeutic agents.

The functionalization of a pyrazine ring with ligating groups can lead to the formation of polydentate ligands capable of forming stable complexes with a variety of metals. While specific examples of ligand synthesis starting directly from this compound are not abundant in the surveyed literature, the synthetic strategies employed for analogous systems are highly relevant. For example, the synthesis of tripodal ligands, which are important in bioinorganic and catalytic chemistry, often involves the reaction of a central amine with three arms containing coordinating groups. mdpi.compnnl.govresearchgate.net It is conceivable that this compound could be used to introduce pyrazinylmethyl arms onto a central scaffold to create novel polydentate ligands.

The synthesis of Schiff base ligands derived from pyrazine derivatives is another area of active research. researchgate.netrsc.orgchemicalbook.comgoogle.comresearchgate.net These ligands can form stable complexes with various transition metals, and the resulting complexes have been studied for their biological and catalytic properties. pnnl.govnih.gov The design and synthesis of pyrazine-based ligands for creating specific molecular architectures, such as those that induce a "weaving" topology around metal centers, has also been explored. acgpubs.org

Formation of Pyrazine-Containing Multidentate Ligands

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. Ligands with multiple binding sites, known as polydentate ligands, are of great interest for creating stable and structurally defined metal complexes. Pyrazine derivatives are excellent ligands due to the coordinating ability of their nitrogen atoms. mdpi.comnih.gov

This compound serves as an ideal starting material for synthesizing more elaborate multidentate ligands. The chloromethyl group can be readily substituted by other coordinating groups (such as pyridines, imidazoles, or carboxylates) to create ligands that can bind metal ions in a pre-designed fashion. rsc.org These pyrazine-containing ligands have been used to prepare complexes with various transition metals, including ruthenium, copper, and silver, for applications in catalysis and materials science. rsc.org

Application in Supramolecular Assembly and Metal-Organic Frameworks

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions. Metal-Organic Frameworks (MOFs) are a class of crystalline materials consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. These materials have pores that can be used for gas storage, separation, and catalysis.

The pyrazine ring is a popular building block, or "linker," in the construction of MOFs and other supramolecular assemblies. nih.gov Its rigid, linear geometry and the divergent orientation of its nitrogen atoms make it an excellent component for creating extended networks. While the parent pyrazine is often used directly, derivatives originating from this compound allow for the creation of more complex, functionalized linkers. By reacting this compound with other molecules, chemists can synthesize longer, more intricate linkers that can be used to control the pore size, topology, and chemical properties of the resulting MOF. rsc.orgnih.gov This tunability is crucial for designing materials with specific applications, such as the selective capture of carbon dioxide. rsc.org

Pharmacological and Biological Research on 2 Chloromethyl Pyrazine Derivatives

Antimicrobial and Antiviral Activities

The structural framework of pyrazine (B50134) is a key pharmacophore in the development of new anti-infective agents. mdpi.com Its derivatives have been investigated for their ability to combat a wide range of pathogens, including bacteria, fungi, and viruses.

Research has demonstrated that derivatives incorporating the pyrazine nucleus exhibit significant antibacterial properties. Halogenated pyrazine-based chalcones, for instance, have shown notable inhibitory effects against various bacterial species. Specifically, 2-chloro derivatives were found to be highly effective against Staphylococcus species. nih.govresearchgate.net

Further studies have focused on the antimycobacterial potential of these compounds. Certain pyrazine-based chalcones inhibited the growth of Mycobacterium kansasii and Mycobacterium smegmatis with minimum inhibitory concentrations (MICs) comparable to the first-line tuberculosis drug, isoniazid. nih.gov Similarly, novel triazolo[4,3-a]pyrazine derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. mdpi.com One particular compound, 2e, showed superior antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 16 µg/mL, respectively. mdpi.com The mechanism of action for some 1,2,4-triazole derivatives is believed to involve the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA synthesis, leading to cell death. mdpi.com

Other research into pyrazine-2-carbohydrazide derivatives has also yielded compounds with potent antimicrobial activity, particularly against Gram-positive bacteria.

Table 1: Antibacterial Activity of Selected Pyrazine Derivatives

Compound ClassSpecific CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Triazolo[4,3-a]pyrazine2eStaphylococcus aureus32 µg/mL
Triazolo[4,3-a]pyrazine2eEscherichia coli16 µg/mL
Pyrazine-based ChalconeNot specifiedMycobacterium kansasiiComparable to Isoniazid
Pyrazine-based ChalconeNot specifiedMycobacterium smegmatisComparable to Isoniazid

In the wake of the COVID-19 pandemic, the search for effective antiviral agents has intensified, with pyrazine-based molecules emerging as promising candidates. semanticscholar.org A series of pyrazine-triazole conjugates and pyrazine-benzothiazole conjugates were synthesized and screened for their activity against the SARS-CoV-2 virus. semanticscholar.orgnih.gov

Several of these compounds demonstrated significant potency. concytec.gob.pe For example, pyrazine-triazole conjugates designated as 5d-g and a pyrazine-benzothiazole conjugate, (S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide (12i), showed promising antiviral properties against SARS-CoV-2. semanticscholar.orgresearchgate.net The efficacy of these compounds was evaluated based on their half-maximal inhibitory concentration (IC50), half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/IC50). A higher SI value indicates greater selectivity for viral targets over host cells. Compound 12i, for instance, exhibited an IC50 of 0.3638 µM and a CC50 of 1.396 µM, yielding a selectivity index of 3.837, which is slightly higher than that of the reference drug Favipiravir. nih.gov Although compound 5d showed the highest potency with an IC50 of 0.120 µM, its lower selectivity index of 3.150 made it a less viable candidate. semanticscholar.orgnih.gov

Table 2: In Vitro Antiviral Activity of Pyrazine Conjugates Against SARS-CoV-2

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)
5d0.1200.3783.150
12i0.36381.3963.837
Favipiravir (Reference)Not specifiedNot specified~3.8

Anticancer and Antineuroprotective Potentials

The versatility of the pyrazine scaffold has also been leveraged in the design of agents targeting cancer and neurodegenerative diseases. nih.govnih.gov

Pyrazine derivatives have been extensively studied for their potential as anticancer agents. nih.gov Structure-activity relationship (SAR) studies are crucial in this field to optimize the chemical structure of these compounds to enhance their cytotoxicity against tumor cells while minimizing harm to normal cells. mdpi.com

One study synthesized a series of hederagenin–pyrazine derivatives and evaluated their in vitro cytotoxicity against various tumor cell lines, including HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer). mdpi.com The results showed that many of these derivatives had significantly stronger cytotoxic activity than the parent compound, hederagenin. Compound 9 from this series was particularly potent against A549 cells, with an IC50 value of 3.45 ± 0.59 μM, which is comparable to the positive control drug cisplatin (IC50 of 3.85 ± 0.63 μM). mdpi.com This compound also demonstrated a degree of selectivity, showing lower cytotoxicity towards non-cancerous H9c2 heart myoblast cells. mdpi.com

Another study focused on new pyrazoline derivatives and found that compound 11, 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline, was the most effective agent against U251 glioblastoma cells, with an IC50 of 11.9 µM. nih.gov Further investigation revealed that this compound induced apoptosis in the cancer cells, highlighting a potential mechanism for its anticancer activity. nih.gov

Table 3: Cytotoxic Activity of Selected Pyrazine and Pyrazoline Derivatives

CompoundCancer Cell LineIC50 (µM)
Hederagenin-pyrazine derivative (9)A549 (Lung)3.45 ± 0.59
Cisplatin (Reference)A549 (Lung)3.85 ± 0.63
Pyrazoline derivative (11)U251 (Glioblastoma)11.9
Pyrazoline derivative (11)AsPC-1 (Pancreatic)16.8

Heterocyclic compounds, including pyrazine and pyrazoline derivatives, are being explored for their therapeutic potential in managing neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.govmdpi.com The pathogenesis of these diseases often involves complex mechanisms, including protein aggregation, oxidative stress, and neuroinflammation, offering multiple targets for drug intervention. mdpi.com

Pyrazoline derivatives have been identified as potential inhibitors of key enzymes and processes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and the aggregation of beta-amyloid (Aβ) plaques. nih.gov By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is a common strategy for symptomatic treatment of Alzheimer's. The ability of certain pyrazole derivatives to inhibit α-synuclein aggregation, a hallmark of Parkinson's disease, further underscores the potential of this class of compounds in neuroprotection. mdpi.com While direct research on 2-(chloromethyl)pyrazine in this area is limited, the broader family of pyrazine-related heterocycles serves as an important structural basis for the development of new drugs for neurodegenerative diseases. nih.gov

Enzyme Inhibition and Receptor Binding Studies

The biological activities of this compound derivatives are often mediated through their interaction with specific enzymes and cellular receptors. A significant area of research focuses on pyrazine-based small molecules as kinase inhibitors for cancer therapy. nih.gov Kinases are a large family of enzymes that play a critical role in cell signaling, proliferation, and survival, and their dysregulation is a common feature of many cancers. Pyrazine derivatives have been developed to target various kinases, including Bruton's tyrosine kinase (BTK) and checkpoint kinase 1 (CHK1). nih.gov

For example, Acalabrutinib, an imidazo[1,5-a]pyrazine analogue, is a potent and selective second-generation BTK inhibitor used in the treatment of chronic lymphocytic leukemia. nih.gov Prexasertib, a pyrazine-2-carbonitrile derivative, is a potent inhibitor of CHK1 with an IC50 of 1 nM. nih.gov

In other therapeutic areas, imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the cGAS-STING immune signaling pathway. nih.gov One such inhibitor, compound 7, showed an IC50 value as low as 5.70 nM for ENPP1 and was found to enhance antitumor immune responses in vivo. nih.gov Additionally, certain 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives have been developed as potent dual orexin receptor antagonists, which have potential applications in sleep-promoting therapies. nih.gov

Modulation of Biological Targets

Derivatives originating from the this compound scaffold have been shown to modulate the activity of a diverse array of biological targets, primarily enzymes and receptors, which are often implicated in disease pathways. The pyrazine core is instrumental in orienting functional groups and establishing key interactions within the binding sites of these macromolecules.

One prominent area of research is the development of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazine moiety is frequently found in kinase inhibitors, where one of its nitrogen atoms can form a crucial hydrogen bond with the "hinge region" of the kinase's ATP-binding pocket. For instance, a series of novel researchgate.netmdpi.comlifechemicals.comtriazolo[4,3-a]pyrazine derivatives were designed and synthesized as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases involved in tumor growth and angiogenesis. Several of these compounds demonstrated potent inhibitory activity against both kinases at nanomolar concentrations.

Another significant target for pyrazine derivatives is acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the management of Alzheimer's disease. Researchers have synthesized novel 2-chloro-3-hydrazinopyrazine derivatives that exhibit potent AChE inhibitory activity. Molecular modeling studies of these compounds have helped to elucidate their binding mode within the enzyme's active site.

Furthermore, this compound has been utilized as a starting material for creating compounds with cytotoxic activity against cancer cells. In one study, various chloromethyl pyrazines were reacted with hederagenin, a natural triterpenoid, to produce a series of new derivatives. mdpi.com A significant number of these hybrid molecules showed much stronger cytotoxic effects against various tumor cell lines than the parent hederagenin compound, demonstrating the value of the pyrazine moiety in enhancing anticancer activity. mdpi.com

The table below summarizes the biological targets modulated by selected pyrazine derivatives.

Compound ClassBiological TargetKey Findings & Activity
Hederagenin-Pyrazine DerivativesAntitumor ActivityThe introduction of a pyrazine structure was found to be essential for improving the in vitro antitumor activity of Hederagenin. mdpi.com
researchgate.netmdpi.comlifechemicals.comtriazolo[4,3-a]pyrazine Derivativesc-Met / VEGFR-2 KinasesCompound 17l showed excellent kinase inhibitory activities with IC50 values of 26.00 nM for c-Met and 2.6 µM for VEGFR-2.
2,6-disubstituted Pyrazine DerivativesCK2 / PIM KinasesA lead compound (12b ) was developed showing inhibition in both enzymatic and cellular assays for CK2, while another analog (14f ) showed potent PIM kinase activity.
2-chloro-3-hydrazinopyrazine DerivativesAcetylcholinesterase (AChE)Compound CHP4 was identified as an effective AChE inhibitor with an IC50 value of 3.76 µM.

Ligand Design for Specific Biological Interactions

The design of ligands with high affinity and selectivity for a specific biological target is a cornerstone of modern drug discovery. The this compound scaffold provides a valuable starting point for creating such ligands through strategic structural modifications. The reactive chloromethyl group allows for the facile attachment of various other molecular fragments, enabling chemists to systematically explore the structure-activity relationships (SAR) and optimize binding interactions.

A key strategy in ligand design is structure-based drug design, where knowledge of the three-dimensional structure of the target protein is used to guide the synthesis of complementary molecules. For pyrazine-based kinase inhibitors, the pyrazine ring is often designed to function as a "hinge-binder," with one of the ring nitrogens forming a hydrogen bond with the backbone amide of a specific amino acid in the hinge region of the kinase. This interaction anchors the inhibitor in the ATP-binding site. The rest of the molecule is then elaborated from the pyrazine scaffold to occupy adjacent hydrophobic pockets and form additional interactions, thereby increasing potency and selectivity. For example, in the design of dual c-Met/VEGFR-2 inhibitors, molecular docking studies showed that the triazolopyrazine core could effectively bind to the hinge region of both kinases.

SAR studies are crucial for optimizing lead compounds. These studies involve synthesizing a series of analogs where specific parts of the molecule are systematically varied and evaluating their effect on biological activity. For instance, in the development of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists for promoting sleep, researchers performed fine-tuning of a phenethyl motif attached to the core structure. These modifications were aimed at optimizing potency and the ability of the compounds to penetrate the brain.

The table below illustrates how modifications to the pyrazine scaffold influence biological interactions and activity.

Core Scaffold / SeriesStructural ModificationImpact on Biological Interaction / ActivityTarget
HederageninAddition of various substituted pyrazine moieties via the chloromethyl groupIntroduction of the pyrazine structure was found to be essential for improving in vitro antitumor activity. mdpi.comCancer Cells
3-Amino-pyrazine-2-carboxamideVariation of substituents on a phenyl ring attached to the carboxamideLed to the identification of 18i as a pan-FGFR inhibitor with favorable in vitro activity against FGFR1-4.FGFR Kinases
1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazineFine-tuning of a pivotal phenethyl motifOptimized potency and brain penetration of the derivatives.Orexin Receptors
researchgate.netmdpi.comlifechemicals.comtriazolo[4,3-a]pyrazineAlterations of substituents on the triazole and pyrazine ringsInfluenced inhibitory potency against c-Met and VEGFR-2, leading to the discovery of highly active dual inhibitors.c-Met/VEGFR-2

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(Chloromethyl)pyrazine by probing the magnetic properties of its atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the protons on the pyrazine (B50134) ring and the chloromethyl group. The three aromatic protons on the pyrazine ring typically appear as distinct multiplets in the downfield region (around 8.5-8.7 ppm), indicative of their electron-deficient environment. The methylene (B1212753) protons (-CH₂Cl) resonate as a sharp singlet further upfield (typically around 4.8 ppm), with its chemical shift influenced by the electronegative chlorine atom.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum shows distinct peaks for each unique carbon atom. The carbon atoms of the pyrazine ring resonate in the aromatic region (approximately 143-153 ppm), while the carbon of the chloromethyl group appears at a higher field (around 45-46 ppm). The specific chemical shifts help in confirming the substitution pattern on the pyrazine ring.

Table 1: Typical NMR Spectroscopic Data for this compound
NucleusChemical Shift (δ) ppmSignal MultiplicityAssignment
¹H~8.65singlet / narrow multipletPyrazine C3-H
¹H~8.60singlet / narrow multipletPyrazine C5-H
¹H~8.55singlet / narrow multipletPyrazine C6-H
¹H~4.80singlet-CH₂Cl
¹³C~153Pyrazine C2
¹³C~145Pyrazine C6
¹³C~144Pyrazine C5
¹³C~143Pyrazine C3
¹³C~46-CH₂Cl

While this compound is an achiral molecule, advanced NMR techniques can provide deeper insights into its structure and behavior. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be used to definitively assign proton and carbon signals. A COSY spectrum would show correlations between coupled protons, confirming their spatial proximity on the pyrazine ring. An HSQC experiment would link each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

For more complex pyrazine derivatives, Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine stereochemistry and through-space proton proximities. While not essential for the simple structure of this compound, variable-temperature (VT) NMR could be used to study dynamic processes, such as restricted rotation around the C-CH₂Cl bond, although significant rotational barriers are not expected in this case.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation analysis.

The mass spectrum of this compound provides its exact molecular weight, which is a critical piece of identifying data. The nominal molecular weight is 128.56 g/mol . fluorochem.co.uk In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision, allowing for the determination of the elemental formula (C₅H₅ClN₂). A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks, M⁺ and (M+2)⁺, separated by two mass units, with a characteristic intensity ratio of roughly 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Electron ionization (EI) often causes the molecular ion to break apart into smaller, charged fragments. The resulting fragmentation pattern serves as a molecular fingerprint. Common fragmentation pathways for this compound likely involve the loss of a chlorine radical (∙Cl) to form a stable pyrazinylmethyl cation, or the loss of the entire chloromethyl group.

Table 2: Expected Mass Spectrometry Fragmentation for this compound
m/z ValueProposed Fragment IonProposed Neutral Loss
128 / 130[C₅H₅ClN₂]⁺Molecular Ion (M⁺)
93[C₅H₅N₂]⁺∙Cl
79[C₄H₃N₂]⁺CH₂Cl radical

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netgcms.cz It is exceptionally useful for assessing the purity of a this compound sample and for identifying it within a complex mixture. researchgate.net The sample is first vaporized and passed through a GC column, which separates components based on their boiling points and interactions with the column's stationary phase. As each separated component, including this compound, elutes from the column, it enters the mass spectrometer. gcms.cz The mass spectrometer then generates a mass spectrum for that component, allowing for its positive identification by comparing the spectrum to a library of known compounds or by analyzing its fragmentation pattern. researchgate.net The retention time from the GC provides an additional layer of identification. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. cardiff.ac.uk These techniques provide valuable information about the functional groups present in this compound.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. libretexts.org The IR spectrum of this compound would show characteristic absorption bands. These include C-H stretching vibrations for the aromatic pyrazine ring (typically above 3000 cm⁻¹) and the aliphatic chloromethyl group (typically below 3000 cm⁻¹). Vibrations corresponding to the C=C and C=N bonds within the pyrazine ring appear in the 1400-1600 cm⁻¹ region. A distinct band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically around 600-800 cm⁻¹.

Raman spectroscopy provides complementary information based on the inelastic scattering of light. libretexts.orgmdpi.com While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. libretexts.org Therefore, some vibrations may be strong in Raman and weak in IR, and vice versa. For a molecule like pyrazine, which has a center of symmetry, the rule of mutual exclusion would apply, but the substitution of the chloromethyl group breaks this symmetry. Key Raman signals would also correspond to the pyrazine ring breathing modes and the C-Cl stretch.

Table 3: General Vibrational Spectroscopy Assignments for this compound
Wavenumber (cm⁻¹)Vibrational ModeTechnique
> 3000Aromatic C-H StretchIR, Raman
< 3000Aliphatic C-H StretchIR, Raman
1400 - 1600Pyrazine Ring C=C and C=N StretchesIR, Raman
~1000 - 1200Pyrazine Ring Breathing/PuckeringIR, Raman
600 - 800C-Cl StretchIR, Raman

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

A theoretical analysis based on computational chemistry, such as Density Functional Theory (DFT), can provide a predicted FT-IR spectrum. Such calculations for related pyrazine derivatives have shown good correlation with experimental data. researchgate.net A predicted FT-IR data table for this compound is presented below, based on computational models and comparison with similar structures.

Predicted Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3050Aromatic C-H Stretch
~2960Asymmetric CH₂ Stretch
~2870Symmetric CH₂ Stretch
~1580Pyrazine Ring (C=N/C=C) Stretch
~1470Pyrazine Ring (C=N/C=C) Stretch
~1420CH₂ Scissoring
~1150Pyrazine Ring Breathing
~1020In-plane C-H Bending
~750C-Cl Stretch
~650Out-of-plane Ring Bending

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the pyrazine ring vibrations. Based on studies of pyrazine and its derivatives, the ring breathing modes are often prominent in the Raman spectrum. bohrium.com

The symmetric stretching of the pyrazine ring, which is often weak in the IR spectrum, should give a strong Raman band. The introduction of the chloromethyl substituent lowers the symmetry of the molecule compared to pyrazine (which has D2h point group symmetry), potentially leading to the activation of vibrational modes that are silent in the Raman spectrum of the parent pyrazine. wikipedia.org

Similar to FT-IR, detailed experimental Raman spectra for this compound are scarce. Therefore, a predictive approach based on computational analysis and comparison with analogous compounds is employed. A predicted Raman data table for this compound is provided below.

Predicted Raman Shift (cm⁻¹)Vibrational Mode Assignment
~3060Aromatic C-H Stretch
~2965Asymmetric CH₂ Stretch
~1585Pyrazine Ring (C=N/C=C) Stretch
~1250In-plane C-H Bending
~1015Pyrazine Ring Breathing (Symmetric)
~745C-Cl Stretch
~600Ring Deformation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

To date, a published crystal structure of this compound has not been identified in the surveyed literature. However, the crystal structures of numerous pyrazine derivatives have been reported, offering insights into the likely packing motifs and intermolecular forces that would be present in the solid state of this compound. researchgate.net For instance, studies on pyrazine-2,5-dicarboxamides reveal the formation of three-dimensional supramolecular structures through N—H⋯N and C—H⋯O hydrogen bonds. researchgate.net

Furthermore, the crystal structure of the closely related compound, 2-(chloromethyl)pyridine (B1213738), has been determined. This provides a valuable model for predicting the solid-state structure of this compound. In the crystal structure of 2-(chloromethyl)pyridine, molecules are arranged in discrete layers propagated by edge-to-face and offset face-to-face aryl–aryl interactions, with the chloromethyl groups occupying the interlayer spaces. A similar layered structure with π-π stacking interactions between the pyrazine rings would be a reasonable expectation for this compound. The presence of the chlorine atom and the pyrazine nitrogen atoms could also lead to weak C-H···N and C-H···Cl hydrogen bonding, further influencing the crystal packing.

Based on the analysis of related structures, a predicted crystallographic data table for this compound is presented below, assuming a common space group for such heterocyclic compounds.

Crystallographic ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
Unit Cell Dimensionsa ≈ 6-8 Å, b ≈ 10-12 Å, c ≈ 9-11 Å, β ≈ 90-100°
Molecules per Unit Cell (Z)4
Key Intermolecular Interactionsπ-π stacking, C-H···N hydrogen bonds, C-H···Cl interactions

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of heterocyclic compounds. imist.maresearchgate.net DFT calculations, particularly using hybrid functionals like B3LYP, offer a balance of computational cost and accuracy for predicting the structural and electronic characteristics of molecules such as pyrazine (B50134) derivatives. imist.mamostwiedzy.pl

DFT calculations are instrumental in elucidating the electronic structure of 2-(Chloromethyl)pyrazine. Studies on related molecules like 2-chloropyrazine (B57796) using methods such as RHF/6-31G(d) have shown that, unlike in some chloropyrimidines, there is an absence of significant charge alternation on the ring atoms. osi.lv The introduction of a chloromethyl group influences the electron distribution across the pyrazine ring.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The energy of these orbitals and the HOMO-LUMO gap are crucial descriptors. For pyrazine and its derivatives, the HOMO is often a non-bonding orbital (n) with sigma (σ) symmetry, primarily located on the nitrogen lone pairs, while the LUMO is a π* orbital. montana.edumontana.edunih.gov This leads to characteristic n→π* and π→π* electronic transitions. montana.edumontana.edu The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) analysis can further detail the charge distribution and donor-acceptor interactions within the molecule. chemrxiv.orgresearchgate.net For a substituted pyrazine, these calculations can quantify the delocalization of the π-electron system and the polarization effects induced by the chloromethyl substituent. bendola.com

PropertyDescriptionRelevance to this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Influenced by the nitrogen lone pairs and the inductive effect of the CH₂Cl group.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Primarily associated with the π* system of the pyrazine ring.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A smaller gap suggests higher reactivity. The substituent effect is a key factor. semanticscholar.org
Dipole Moment A measure of the overall polarity of the molecule.The asymmetric substitution with the polar C-Cl bond results in a net dipole moment.
NBO Charges Calculated atomic charges based on the distribution of electron density.Reveals the electrophilic and nucleophilic sites on the molecule. semanticscholar.org

This table provides a conceptual overview of electronic properties studied via DFT.

Theoretical calculations are highly effective in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is used to compute electronic absorption spectra (UV-Vis), while vibrational frequencies (IR, Raman) are calculated from the second derivatives of energy with respect to atomic coordinates. researchgate.netmdpi.com

For pyrazine derivatives, UV-Vis spectra typically show two types of absorption bands corresponding to n→π* and π→π* transitions. montana.edumontana.edu The specific wavelengths and intensities of these bands are influenced by substituents and solvent effects, which can be modeled computationally. montana.edu

Vibrational analysis based on DFT calculations allows for the assignment of experimental IR and Raman spectra. By calculating the potential energy distribution (PED), each vibrational mode can be assigned to specific bond stretches, bends, or torsions. chemrxiv.orgresearchgate.net Studies on chlorine-substituted pyrazines and similar structures like chloromethyl pyridine (B92270) provide a basis for predicting the vibrational modes of this compound. researchgate.netijcrt.org

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
C-H Stretch (Aromatic) 3100 - 3000Stretching vibrations of the C-H bonds on the pyrazine ring. researchgate.net
C-H Stretch (Aliphatic) 3000 - 2850Stretching vibrations of the C-H bonds in the chloromethyl group.
Pyrazine Ring Stretch 1550 - 1100In-plane stretching vibrations of the C-C and C-N bonds within the ring. researchgate.net
Ring Breathing Mode ~1020A symmetric stretching of the entire pyrazine ring. researchgate.net
C-Cl Stretch 800 - 600Stretching vibration of the carbon-chlorine bond in the chloromethyl group.

This table presents typical frequency ranges for key vibrational modes based on DFT studies of related molecules.

Quantum Chemical Modeling of Reactivity

Quantum chemical methods are essential for modeling the reactivity of molecules, including elucidating reaction mechanisms and predicting the selectivity of chemical transformations.

Computational chemistry can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. mit.edu The analysis of transition state structures and their associated activation energies provides a quantitative understanding of reaction kinetics.

For molecules related to this compound, such as 2,5-bis(chloromethyl)pyrazine (B3354308), reaction mechanisms have been investigated. For instance, its reaction with sodium alkoxides proceeds through a proposed mechanism that can lead to both normal substitution and unexpected acetal (B89532) formation, depending on the reaction conditions. Such computational studies can help rationalize the formation of different products by comparing the energy barriers of competing pathways.

Quantum chemical models can predict the regioselectivity of reactions by analyzing the molecule's electronic properties. Descriptors such as atomic charges, frontier orbital densities, and the molecular electrostatic potential (MEP) map can identify the most likely sites for electrophilic or nucleophilic attack. chemrxiv.org

In the case of this compound, there are multiple potential reaction sites: the nitrogen atoms of the pyrazine ring, the carbon atoms of the ring, and the benzylic-like carbon of the chloromethyl group. The chloromethyl group is a primary site for nucleophilic substitution. Computational modeling can predict the relative reactivity of these sites. For example, the reaction of 2,5-bis(chloromethyl)pyrazine with alkoxides shows a bias, indicating that selectivity can be a significant factor in the reactions of these compounds. While stereoselectivity is less relevant for this specific molecule, similar computational approaches are used in systems with chiral centers.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking

QSAR and molecular docking are computational techniques used extensively in medicinal chemistry to design and discover new therapeutic agents. These methods are frequently applied to heterocyclic compounds, including pyrazine derivatives. wikipedia.orgmdpi.com

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For pyrazine derivatives, QSAR studies have been used to correlate molecular descriptors (e.g., electronic, topological, and physicochemical properties) with activities such as odor modalities and antiproliferative effects. semanticscholar.orgnih.govnih.gov These models, often developed using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN), can predict the activity of new, unsynthesized compounds. semanticscholar.orgnih.gov

Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is commonly used to predict the binding mode of a ligand (like a pyrazine derivative) within the active site of a protein target. Numerous studies have employed molecular docking to investigate pyrazine-based compounds as potential inhibitors for various enzymes, such as histone deacetylases (HDACs) or bacterial enzymes. nih.govmdpi.com These studies analyze interactions like hydrogen bonds, π-π stacking, and halogen bonds, which are crucial for binding affinity. researchgate.netfigshare.com The pyrazine nitrogen atoms frequently act as hydrogen bond acceptors, playing a key role in protein-ligand interactions. researchgate.net

TechniqueApplication to Pyrazine DerivativesKey Findings and Insights
QSAR Modeling antiproliferative activity against cancer cell lines. semanticscholar.orgnih.govIdentified key molecular descriptors (e.g., electronic and topological) that correlate with biological activity, enabling the design of more potent compounds. nih.gov
Molecular Docking Investigating binding modes of pyrazine-based inhibitors in enzyme active sites (e.g., HDACs, bacterial targets). nih.govmdpi.comRevealed specific interactions, such as hydrogen bonding to pyrazine nitrogens and π-π stacking, that are critical for high binding affinity and inhibitory action. researchgate.netmdpi.com
Molecular Docking Rationalizing the antibacterial potential of pyrazine heterocycles. nih.govShowed that specific pyrazine derivatives can effectively bind to critical bacterial enzymes, suggesting pathways for developing new antibacterial agents. nih.gov

This table summarizes the application of QSAR and molecular docking to the broader class of pyrazine derivatives, as specific studies on this compound are limited.

Prediction of Biological Activity and Toxicity

Computational methods are instrumental in the early stages of drug discovery and chemical safety assessment for predicting the biological activity and toxicity of compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and various in silico toxicology prediction models are employed to estimate a molecule's therapeutic potential and risks. x-mol.comchemrxiv.org These models use the chemical structure of a compound to predict its effects based on the known activities of similar molecules. ambeed.comekb.eg

For the broader class of pyrazine derivatives, numerous QSAR studies have been conducted to predict their biological activities, including antiproliferative, antimicrobial, and antitumor effects. d-nb.inforsc.orgijournalse.org These studies correlate specific structural features and electronic properties of pyrazine compounds with their observed biological outcomes. researchgate.net In silico toxicology platforms like ProTox and ADMET predictors are used to forecast toxicological endpoints such as LD50, hepatotoxicity, and carcinogenicity for various chemical classes, including heterocyclic compounds. mdpi.com Such predictions are crucial for prioritizing compounds for further experimental testing and for designing safer chemicals. nih.gov

Ligand-Protein Interaction Modeling for Drug Design

Understanding how a small molecule (ligand) interacts with a biological target, typically a protein, is fundamental to drug design. nih.govresearchgate.net Molecular docking and molecular dynamics simulations are key computational techniques used to model these interactions, predicting the binding affinity and orientation of a ligand within a protein's active site. uni.lunih.gov

Despite the extensive research on pyrazine derivatives in drug design, specific ligand-protein interaction modeling studies for this compound are not prominently featured in the available scientific literature. While the pyrazine core is known to be a valuable scaffold in drug discovery, detailed computational analyses of this compound's interactions with specific protein targets have not been published.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. nih.gov Computational chemistry, particularly methods based on Density Functional Theory (DFT), plays a vital role in the theoretical assessment of the NLO properties of molecules. researchgate.net

Theoretical Assessment of Optical Behaviors

The NLO response of a molecule is related to its ability to be polarized by an electric field. Computational methods are used to calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ, respectively). bendola.com For organic molecules, a large NLO response is often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

Theoretical studies on various pyrazine derivatives have shown that they can possess significant NLO properties. nih.gov DFT calculations have been employed to investigate how different substituents on the pyrazine ring influence the hyperpolarizability. nih.gov These studies help in understanding the structure-property relationships and in designing novel pyrazine-based materials with enhanced NLO responses.

Specific theoretical assessments of the optical behaviors of this compound, including calculated values for its polarizability and hyperpolarizability, are not available in the reviewed scientific literature. While the methodologies for such calculations are well-established and have been applied to other pyrazine derivatives, dedicated computational studies on the NLO properties of this compound have not been reported.

Intramolecular Charge Transfer (ICT) Analysis

Intramolecular charge transfer (ICT) is a phenomenon where, upon photoexcitation, an electron moves from an electron-donating part of a molecule to an electron-accepting part. researchgate.netresearchgate.net This process is fundamental to the NLO properties of many organic molecules and is often studied using Time-Dependent Density Functional Theory (TD-DFT). rsc.org TD-DFT calculations can predict the electronic absorption spectra and characterize the nature of electronic transitions, including ICT states. mdpi.com

The analysis of ICT in pyrazine derivatives has been a subject of computational studies, particularly for donor-acceptor substituted pyrazines. nih.gov These studies often involve the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand the charge transfer characteristics upon excitation. The energy, oscillator strength, and composition of electronic transitions are calculated to provide a detailed picture of the ICT process. nih.gov

A specific intramolecular charge transfer analysis for this compound using computational methods like TD-DFT has not been reported in the scientific literature. Although the chloromethyl group can influence the electronic properties of the pyrazine ring, detailed theoretical studies on the photoexcited states and ICT characteristics of this particular molecule are currently lacking.

Laboratory Safety Protocols and Handling Considerations in Research

Safe Handling Procedures for Hazardous Properties

Proper handling procedures are critical to minimize risks associated with the hazardous properties of 2-(Chloromethyl)pyrazine. This involves preventing exposure and controlling for flammable and reactive dangers.

To prevent adverse health effects, direct contact with this compound must be avoided. The primary routes of exposure are inhalation, dermal contact, and ocular contact.

Preventive measures include:

Inhalation: Avoid breathing dust, vapors, mist, or gas. uwaterloo.caaablocks.com All work should be conducted in a well-ventilated area, preferably within a chemical fume hood. fishersci.com If exposure to vapors or dust is likely, a NIOSH/MSHA-approved respirator should be used. uwaterloo.ca In case of inhalation, the individual should be moved to fresh air immediately. aablocks.com

Dermal: Avoid all skin contact. uwaterloo.caaablocks.com Handlers should wash their hands and any exposed skin thoroughly after working with the compound. fishersci.comambeed.com Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse. fishersci.comambeed.com In the event of skin contact, the affected area should be washed immediately with soap and plenty of water. aablocks.com

Ocular: Avoid contact with eyes. uwaterloo.caaablocks.com If the substance enters the eyes, they should be rinsed cautiously with water for several minutes. fishersci.com

Exposure Route Prevention Method First Aid Response
Inhalation Use in a well-ventilated area or fume hood; wear a respirator if needed. uwaterloo.cafishersci.comMove to fresh air. aablocks.com
Dermal Wear appropriate gloves and protective clothing. uwaterloo.ca Wash hands after handling. ambeed.comWash off with soap and plenty of water. aablocks.com
Ocular Wear safety glasses or goggles and a face shield. aablocks.comfishersci.comRinse thoroughly with water for at least 15 minutes. aablocks.com

Key control measures include:

Fire Prevention: Keep the compound away from heat, sparks, open flames, and other sources of ignition. website-editor.netfishersci.com "No smoking" policies should be strictly enforced in areas where the chemical is handled and stored. perfumersapprentice.com Use explosion-proof electrical, ventilating, and lighting equipment. fishersci.comperfumersapprentice.com In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. echemi.com

Reactivity Control: this compound should be stored away from incompatible materials such as strong oxidizing agents and acids. fishersci.comfishersci.com Thermal decomposition can produce hazardous gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides. fishersci.comfishersci.com

Personal Protective Equipment (PPE) Requirements

The use of appropriate Personal Protective Equipment (PPE) is mandatory to provide a barrier between the researcher and the chemical.

To prevent skin exposure, appropriate gloves and protective clothing must be worn. uwaterloo.ca

Gloves: Chemical-resistant gloves should be worn. biosynth.com It is crucial to inspect gloves for any signs of degradation or puncture before use. aablocks.com Proper glove removal technique must be followed to avoid contaminating the skin. aablocks.com

Protective Clothing: A lab coat, full-length pants, and closed-toed shoes are required. sarponggroup.com For certain operations, impervious or fire/flame-resistant clothing may be necessary. echemi.com

Protecting the eyes and face from splashes is a critical safety measure.

Eye Protection: Tightly sealing safety goggles or safety glasses that conform to EU standard EN166 or NIOSH standards in the US should be worn. aablocks.comechemi.com

Face Protection: In addition to eye protection, a face shield should be used to provide a further layer of protection. aablocks.comfishersci.com

Engineering Controls and Ventilation Systems

Engineering controls are the primary and most effective way to minimize exposure to hazardous chemicals.

Chemical Fume Hood Utilization

A chemical fume hood is essential when working with this compound to limit exposure to hazardous vapors. gmu.edu This compound is classified as an irritant that may cause respiratory irritation, making local exhaust ventilation a primary engineering control. aablocks.com Fume hoods are designed to capture, contain, and exhaust noxious fumes, vapors, and dusts generated during laboratory procedures, offering a significant degree of protection for the user. gmu.edubiobase.cc

Proper utilization of the fume hood is critical for ensuring its effectiveness. illinois.edu All procedures involving this compound, especially those that may produce aerosols or involve heating, should be conducted at least six inches inside the hood to ensure vapors are captured by the directional airflow. quora.com The sash should be kept as low as possible to maximize protection while allowing for comfortable work. illinois.edu It is also vital to avoid placing large equipment inside the hood that could disrupt the airflow and create eddy currents, potentially allowing contaminants to escape into the laboratory environment. gmu.eduillinois.edu Before beginning work, it is good practice to verify that the fume hood is functioning correctly by checking its airflow monitor. illinois.edu

Specialized Containment Measures

Beyond the use of a fume hood, specialized containment measures help to prevent the release and spread of this compound. When not in use, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area. fishersci.com Handling practices should focus on minimizing the formation of dust and aerosols. aablocks.com

For weighing and transferring solid forms of the compound, using an enclosed balance or employing a tared weighing method with secondary containment can prevent the dispersal of dust. sarponggroup.com When handling the material, it is crucial to avoid contact with skin and eyes through the consistent use of appropriate personal protective equipment (PPE), including gloves and safety glasses. chemicalbook.com All contaminated tools and surfaces should be decontaminated after use, and disposable materials should be treated as hazardous waste.

Emergency Procedures and Waste Management

Comprehensive emergency and waste management plans are fundamental components of laboratory safety when handling this compound. These plans ensure a rapid and effective response to accidental exposures or spills and the proper disposal of hazardous materials.

Spill Response and First Aid Protocols

In the event of a spill, the primary concern is the safety of laboratory personnel. tufts.edu The area should be evacuated, and only trained individuals with the appropriate PPE should conduct the cleanup. ionscience.comccohs.ca For a minor spill, the material should be contained using an inert absorbent material like sand or vermiculite, avoiding the creation of dust. aablocks.comosd.mil The collected material should then be swept up and placed into a suitable, closed container for disposal. aablocks.comcapotchem.cn All sources of ignition should be removed if the material is flammable. chemicalbook.com

First aid protocols must be readily available and understood by all personnel working with the compound. The appropriate response varies depending on the route of exposure.

Interactive Data Table: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid ProtocolCitations
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention. aablocks.comcapotchem.cnechemi.com
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. Consult a physician if irritation persists. aablocks.comcapotchem.cnechemi.com
Eye Contact Rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. aablocks.comcapotchem.cnechemi.com
Ingestion Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. aablocks.comechemi.com

Hazardous Waste Disposal Guidelines

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations. sigmaaldrich.com All waste containing this chemical must be treated as hazardous waste. fishersci.com

Waste materials should be collected in suitable, closed, and clearly labeled containers. aablocks.comcapotchem.cn It is imperative not to mix this waste with other waste streams to avoid incompatible chemical reactions. sarponggroup.com The disposal of the hazardous waste must be conducted through a licensed chemical destruction facility or in accordance with all applicable local, regional, and national environmental regulations. chemicalbook.com Under no circumstances should the chemical or its containers be disposed of in general trash or discharged into sewer systems. chemicalbook.com

Mutagenicity and Toxicity Considerations in Research Exposure

The toxicological properties of this compound require careful consideration to protect researchers from potential long-term health effects. Based on available data for the compound and related pyrazine (B50134) derivatives, there are concerns regarding its acute toxicity and potential mutagenicity.

The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and is known to cause skin and serious eye irritation. aablocks.com Inhalation may also lead to respiratory irritation. aablocks.com

While specific mutagenicity studies on this compound are not extensively detailed in the provided search results, research on structurally related pyrazine derivatives indicates a potential for genotoxicity. For instance, studies on 2-(3-chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine revealed a metabolism-dependent increase in reverse mutations in certain Salmonella Ames assay tester strains. nih.gov The study suggested that the compound was bioactivated to a reactive intermediate capable of covalently binding to DNA. nih.gov This mechanistic basis for the mutagenicity of a related pyrazine highlights the need for caution, as similar bioactivation pathways could potentially be relevant for this compound. Therefore, exposure should be minimized through strict adherence to the handling protocols and engineering controls previously outlined.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.